molecular formula C13H18O5 B8599611 3-Ethoxy-4-hydroxybenzaldehyde;2-methylpropanoic acid

3-Ethoxy-4-hydroxybenzaldehyde;2-methylpropanoic acid

Cat. No. B8599611
M. Wt: 254.28 g/mol
InChI Key: RWLGWACAEOZMIO-UHFFFAOYSA-N
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Patent
US05874398

Procedure details

166 g of ethylvanillin are introduced into a 500 ml three-neck flask fitted with a 30 cm packed column and melted, and 189.6 g of isobutyric anhydride are added at a maximum temperature of 100° C. The reaction is only slightly exothermic. When addition is complete, the isobutyric acid can firstly be distilled off at a still temperature of 120° C. and 150 mbar, and iso-butyric acid and excess anhydride can finally be distilled at up to 130° C. and 20 mbar. The system is allowed to cool to 90° C., 500 ml of isopropanol are added and crystallization takes place upon further stirring and cooling to 7° C. The crystals are filtered off with suction, washed twice with 60 ml of cold isopropanol and dried, giving 182 g of ethylvanillin isobutyrate. Repeated crystallization from the mother liquor produces another 22.8 g of ethylvanillin isobutyrate.
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
189.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:12]=[CH:11][C:9]([OH:10])=[C:5]([O:6][CH2:7][CH3:8])[CH:4]=1.[C:13]([O:18]C(=O)C(C)C)(=[O:17])[CH:14]([CH3:16])[CH3:15]>>[C:13]([OH:18])(=[O:17])[CH:14]([CH3:16])[CH3:15].[O:1]=[CH:2][C:3]1[CH:12]=[CH:11][C:9]([OH:10])=[C:5]([O:6][CH2:7][CH3:8])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
166 g
Type
reactant
Smiles
O=CC1=CC(OCC)=C(O)C=C1
Step Two
Name
Quantity
189.6 g
Type
reactant
Smiles
C(C(C)C)(=O)OC(C(C)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
upon further stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a 30 cm
ADDITION
Type
ADDITION
Details
When addition
DISTILLATION
Type
DISTILLATION
Details
the isobutyric acid can firstly be distilled off at a still temperature of 120° C. and 150 mbar, and iso-butyric acid and excess anhydride
DISTILLATION
Type
DISTILLATION
Details
can finally be distilled at up to 130° C.
ADDITION
Type
ADDITION
Details
500 ml of isopropanol are added
CUSTOM
Type
CUSTOM
Details
crystallization
TEMPERATURE
Type
TEMPERATURE
Details
cooling to 7° C
FILTRATION
Type
FILTRATION
Details
The crystals are filtered off with suction
WASH
Type
WASH
Details
washed twice with 60 ml of cold isopropanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)(=O)O.O=CC1=CC(OCC)=C(O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 182 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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